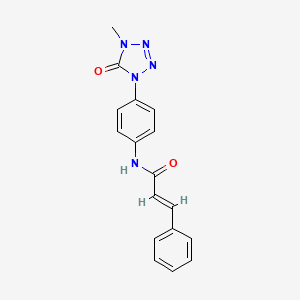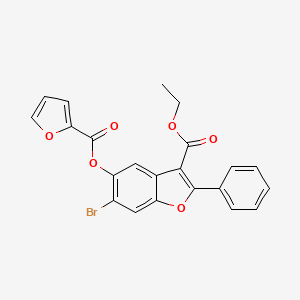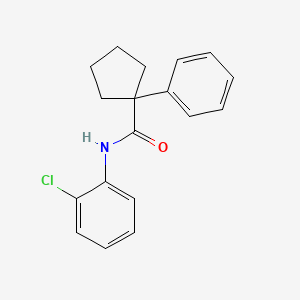
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(phenylalkyl)cinnamides has been explored through different methods. Paper describes a solid-phase synthesis approach using a Horner-Wadsworth-Emmons reaction, which is a versatile method for constructing carbon-carbon double bonds. This method was applied to create a library of N-(phenylalkyl)cinnamides, suggesting that a similar approach could potentially be used for the synthesis of "N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide."
Molecular Structure Analysis
The molecular structure of N-(phenylalkyl)cinnamides plays a crucial role in their activity as NMDA receptor antagonists, as discussed in paper . The selectivity and potency of these compounds are influenced by the specific substitutions on the phenyl ring and the alkyl chain length. The structure-activity relationship (SAR) is key to designing compounds with desired biological properties.
Chemical Reactions Analysis
The reactivity of N-(phenylalkyl)cinnamides with amines has been studied in paper , where the reaction pathway was found to depend on the structure of the amines. Aromatic amines undergo 1,4-addition, while aliphatic amines prefer 1,2-addition. This information could be relevant for further chemical modifications of "this compound."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, stability, and reactivity of the compound would be influenced by the presence of the tetrazole and cinnamamide groups, as well as the overall molecular architecture. These properties are important for the compound's potential as a CNS therapeutic, as indicated by its activity on NMDA receptors .
Relevant Case Studies
The papers provide several case studies of N-(phenylalkyl)cinnamides being evaluated for their biological activities. Paper discusses the antitubercular activity of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, while paper evaluates 5-phenyl-1H-pyrazol derivatives containing cinnamamide moiety as tubulin polymerization inhibitors. Paper presents N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives as potential antimycobacterial agents. These studies highlight the therapeutic potential of cinnamamide derivatives in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research into indanyl tetrazole derivatives, closely related to the compound , has demonstrated significant anti-inflammatory effects. These derivatives were tested in a carrageenan-induced rat paw edema model, showing inhibition of rat paw edema with peak actions observed three hours after administration. Among these compounds, certain derivatives showed higher activity comparable to standard phenylbutazone, a nonsteroidal anti-inflammatory drug (Bepary et al., 2008).
Antitubercular Activity
A study on the analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide, designed and synthesized through a molecular hybridization approach, showed promising antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of cinnamamide derivatives in developing new antitubercular agents, underscoring the importance of molecular modification to enhance biological activity (Patel & Telvekar, 2014).
Insecticidal Activity
Tetrazolinone derivatives, which share a structural motif with the compound of interest, have been investigated for their insecticidal properties. Some derivatives showed excellent in vivo insecticidal activity against Tetranychus cinnabarinus at a concentration of 250 mg/L, suggesting the potential of tetrazole and cinnamamide derivatives in pest control applications. This research demonstrates the ability to discover lead compounds with novel mechanisms of action by optimizing a target-diverse scaffold (Luo & Yang, 2007).
Neuroprotective Properties
N-(phenylalkyl)cinnamides have been identified as selective antagonists of NMDA receptor subtypes, specifically the NR1A/2B receptors, which play a role in neurological conditions. These compounds offer a novel framework for designing new NMDA antagonists, which could have potential therapeutic applications in treating CNS disorders (Tamiz et al., 1999).
Antioxidant Capacity
Cinnamic acid derivatives, including cinnamamides, have been extensively studied for their antioxidant capabilities. Their structure-activity relationship has been correlated with electrochemical and visible spectroscopy methods, providing insights into their potential therapeutic applications as antioxidants (Galato et al., 2001).
Anticancer Activity
Cinnamic acid and its derivatives have received attention in medicinal research as synthetic antitumor agents. The chemical flexibility of cinnamic acids allows for various modifications, leading to compounds with significant anticancer potentials. This review emphasizes the underutilized medicinal tradition of cinnamic acid derivatives in anticancer research and their recent exploration in this field (De, Baltas, & Bedos-Belval, 2011).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-21-17(24)22(20-19-21)15-10-8-14(9-11-15)18-16(23)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGWUXYAKJYIP-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)


![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)




![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

